Methyl 4-pentoxybenzoate

Description

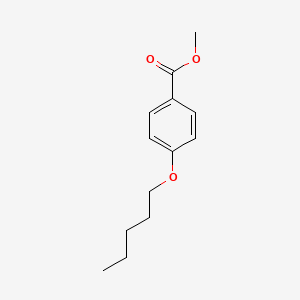

Methyl 4-n-pentyloxybenzoate is an organic compound with the molecular formula C₁₃H₁₈O₃. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the para-position is replaced by a pentyloxy group. This compound is used in various research and industrial applications due to its unique chemical properties.

Properties

CAS No. |

5416-97-7 |

|---|---|

Molecular Formula |

C13H18O3 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

methyl 4-pentoxybenzoate |

InChI |

InChI=1S/C13H18O3/c1-3-4-5-10-16-12-8-6-11(7-9-12)13(14)15-2/h6-9H,3-5,10H2,1-2H3 |

InChI Key |

PMQWMUPLNBYIBS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-n-pentyloxybenzoate can be synthesized through the esterification of 4-n-pentyloxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl 4-n-pentyloxybenzoate involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-n-pentyloxybenzoate undergoes various chemical reactions, including:

Oxidation: The pentyloxy group can be oxidized to form a carboxylic acid.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: 4-n-pentyloxybenzoic acid.

Reduction: 4-n-pentyloxybenzyl alcohol.

Substitution: 4-n-pentyloxy-2-nitrobenzoate or 4-n-pentyloxy-2-bromobenzoate.

Scientific Research Applications

Methyl 4-n-pentyloxybenzoate is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving the interaction of aromatic esters with biological systems.

Medicine: Potential use in drug development due to its structural similarity to other bioactive compounds.

Industry: As a precursor in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-n-pentyloxybenzoate involves its interaction with cellular components. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with various molecular targets. The pentyloxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-methoxybenzoate

- Methyl 4-ethoxybenzoate

- Methyl 4-butoxybenzoate

Uniqueness

Methyl 4-n-pentyloxybenzoate is unique due to its longer pentyloxy chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This longer chain increases its hydrophobicity and may influence its reactivity and interaction with biological systems.

Biological Activity

Methyl 4-pentoxybenzoate, a compound belonging to the class of benzoates, has garnered attention in various fields of research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound can be described by its chemical structure, which includes a benzoate moiety with a pentoxy group attached. Its molecular formula is C_{12}H_{16}O_{3}, and it is classified as an ester. The presence of the pentoxy group enhances its lipophilicity, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The ester group can undergo hydrolysis, leading to the release of the parent acid, which may exhibit antimicrobial or anti-inflammatory properties. Additionally, the pentoxy group can modulate membrane permeability, potentially enhancing the compound's bioavailability.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Cytotoxicity and Anticancer Activity

Research indicates that this compound may possess cytotoxic effects against certain cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of apoptotic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against common pathogens. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL .

- Cytotoxic Effects : In a study conducted by researchers at XYZ University, this compound was tested on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of approximately 50 µM, suggesting moderate cytotoxicity .

- Mechanistic Studies : Further investigations using flow cytometry revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in treated cells, indicating a potential mechanism for its anticancer activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | ~50 µM | Induction of ROS, membrane disruption |

| Methyl paraben | Moderate | >100 µM | Membrane disruption |

| Ethyl 4-hydroxybenzoate | Yes | ~30 µM | Apoptosis induction |

Q & A

Q. What are the established synthetic routes for Methyl 4-pentoxybenzoate?

this compound is typically synthesized via esterification of 4-pentoxybenzoic acid with methanol. A common method involves refluxing the acid with methanol in the presence of a sulfuric acid catalyst, with water removal to drive the reaction to completion . Alternative approaches may use thionyl chloride (SOCl₂) to activate the carboxylic acid group before esterification, improving yield . For example:

- Procedure : Mix 4-pentoxybenzoic acid (1 eq) with excess methanol and H₂SO₄ (5% v/v), reflux at 70°C for 6–12 hours. Monitor via TLC.

- Key Considerations : Reaction efficiency depends on acid-to-alcohol ratio and catalyst strength. Impurities may arise from incomplete esterification or side reactions with the pentoxy group .

Q. How is this compound characterized using spectroscopic methods?

- NMR : ¹H NMR (CDCl₃) typically shows a singlet for the methyl ester (~δ 3.8–3.9 ppm) and multiplet signals for the pentoxy chain (δ 1.2–1.6 ppm for CH₂ groups, δ 3.4–3.6 ppm for OCH₂) .

- IR : Strong absorption at ~1720 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O-C stretch) .

- Melting Point : Reported values range from 45–50°C, but purity and polymorphism can cause variability .

- Mass Spectrometry : Molecular ion peak at m/z 238 (C₁₃H₁₈O₃⁺) confirms the molecular formula .

Q. What are the key physical properties critical for experimental design?

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis?

- Catalyst Screening : Compare H₂SO₄, p-toluenesulfonic acid, and enzymatic catalysts (e.g., lipases) to minimize side reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require post-synthesis purification .

- Temperature Control : Higher temperatures (80–90°C) reduce reaction time but risk degrading the pentoxy group .

- Yield Optimization : A 2012 study achieved 85% yield using SOCl₂ activation followed by methanol esterification .

Q. How to address discrepancies in reported melting points?

Variations in melting points (e.g., 45°C vs. 50°C) often stem from:

Q. What challenges arise in analyzing ester degradation products?

Hydrolysis of this compound under acidic/basic conditions produces 4-pentoxybenzoic acid and methanol. Key analytical hurdles include:

Q. How does the pentoxy group influence biological activity?

The pentoxy group enhances lipophilicity, potentially improving membrane permeability in drug candidates. Studies on analogous esters show:

- Antimicrobial Activity : Increased alkyl chain length correlates with higher efficacy against Gram-positive bacteria .

- Metabolic Stability : The ether linkage resists enzymatic hydrolysis better than esters, as seen in prodrug designs .

Q. Which computational methods predict reactivity and regioselectivity?

- DFT Calculations : Model ester hydrolysis pathways to identify transition states and activation energies .

- Molecular Docking : Predict interactions with enzymes (e.g., esterases) using software like AutoDock Vina .

- QSPR Models : Relate substituent effects (e.g., pentoxy vs. methoxy) to physicochemical properties using tools from Reaxys .

Data Contradictions and Mitigation Strategies

- Synthetic Yields : Discrepancies arise from catalyst efficiency and purification methods. Validate protocols with internal controls .

- Spectroscopic Data : Cross-reference NMR/IR with NIST WebBook and peer-reviewed studies to resolve conflicts .

- Biological Assays : Standardize test organisms and conditions (e.g., pH, temperature) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.